molecular formula C18H21BrN2O4S B283301 4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide

4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide

Cat. No.: B283301
M. Wt: 441.3 g/mol
InChI Key: ALVPQCNZVQXAAT-UHFFFAOYSA-N
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Description

4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide is a complex organic compound with the molecular formula C18H21BrN2O4S. It is characterized by the presence of an allyloxy group, a bromo substituent, and an ethoxy group on a benzylamine backbone, which is further connected to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(allyloxy)-3-bromo-5-ethoxybenzylamine. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the bromo group can yield the corresponding hydrogenated compound .

Mechanism of Action

The mechanism of action of 4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide primarily involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acidic metabolites within the tumor cells, ultimately inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzenesulfonamide
  • 4-{[4-(Allyloxy)-3-chloro-5-ethoxybenzyl]amino}benzenesulfonamide
  • 4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide derivatives with different substituents on the benzylamine backbone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy, bromo, and ethoxy groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H21BrN2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide

InChI

InChI=1S/C18H21BrN2O4S/c1-3-9-25-18-16(19)10-13(11-17(18)24-4-2)12-21-14-5-7-15(8-6-14)26(20,22)23/h3,5-8,10-11,21H,1,4,9,12H2,2H3,(H2,20,22,23)

InChI Key

ALVPQCNZVQXAAT-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Br)OCC=C

Origin of Product

United States

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